![molecular formula C6H7ClN4 B568040 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1233518-21-2](/img/structure/B568040.png)
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
Overview
Description
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its structural resemblance to purine, making it a valuable scaffold in the design of various biologically active molecules . Its unique structure allows it to interact with a variety of biological targets, making it a versatile compound in drug discovery and development .
Mechanism of Action
Target of Action
The primary target of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
This compound interacts with its target, PKB, through the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation .
Biochemical Pathways
The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various diseases .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the PKB pathway . This can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often include the use of a strong acid or base as a catalyst and heating under reflux .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Electrophilic substitution reactions: These reactions involve the replacement of a hydrogen atom with an electrophile, often facilitated by the presence of a catalyst.
Nucleophilic aromatic substitution: This reaction involves the substitution of an aromatic hydrogen atom with a nucleophile.
Suzuki coupling reactions: These reactions involve the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki coupling: Common reagents include boronic acids and aryl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while Suzuki coupling reactions can yield biaryl compounds .
Scientific Research Applications
Oncology
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of protein kinases, particularly AKT (also known as PKB). These compounds exhibit nanomolar inhibition and demonstrate selectivity for PKB over other kinases such as PKA. For instance, the compound 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide has shown efficacy in inhibiting tumor growth in human xenograft models at tolerable doses .
Compound Name | Target Kinase | Inhibition IC50 (nM) | Selectivity |
---|---|---|---|
CCT128930 | PKB | 10 | 28-fold over PKA |
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKB | 5 | High selectivity |
Immunology
The compound has been recognized for its potential in treating various autoimmune diseases. It serves as an inhibitor of Janus Kinase 3 (JAK3), which plays a critical role in the signaling pathways of immune cells. Its applications include the treatment of conditions such as lupus, rheumatoid arthritis, and multiple sclerosis. The immunosuppressive properties make it a candidate for managing organ transplant rejection and autoimmune disorders .
Disorder | Mechanism of Action | Potential Benefits |
---|---|---|
Lupus | JAK3 inhibition | Reduces immune response |
Rheumatoid Arthritis | JAK3 inhibition | Alleviates inflammation |
Organ Transplant Rejection | Immune suppression | Prevents graft versus host disease |
Virology
Recent studies have highlighted the antiviral potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Compounds have shown promising activity with over 90% protection against DENV in vitro. The mechanism is still under investigation but suggests interference with viral replication pathways .
Case Study 1: Inhibition of Tumor Growth
A study evaluated the efficacy of a specific derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a mouse model with human tumor xenografts. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, showcasing its potential for cancer therapy.
Case Study 2: Treatment of Autoimmune Disorders
Clinical trials involving patients with rheumatoid arthritis demonstrated that treatment with a JAK3 inhibitor derived from 7H-pyrrolo[2,3-d]pyrimidin-4-amine led to improved symptoms and reduced disease activity scores. The compound's ability to modulate immune responses was highlighted as a key factor in its therapeutic efficacy.
Comparison with Similar Compounds
7-deazaadenine derivatives: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and have been studied for their biological activities.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds have shown inhibitory activity against NF-κB inducing kinase (NIK) and have potential as anti-inflammatory agents.
Uniqueness: What sets 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride apart from similar compounds is its potent inhibitory activity against protein kinase B (Akt). This specificity makes it a valuable compound in the development of targeted cancer therapies . Additionally, its ability to modulate multiple signaling pathways enhances its therapeutic potential and broadens its application in various fields of research .
Biological Activity
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of inhibiting various kinases associated with diseases such as cancer and malaria. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
The biological activity of this compound has been primarily studied in relation to its inhibitory effects on specific protein kinases. Notably, it has shown promise as an inhibitor of Bruton's tyrosine kinase (Btk), a crucial target in the treatment of autoimmune diseases and certain cancers.
Key Findings
-
Inhibition of Protein Kinases :
- The compound has been reported to exhibit potent inhibition of Btk with an IC value of approximately 21.70 nM, demonstrating selectivity over closely related kinases .
- It has also been identified as a potential inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with IC values ranging from 0.210 to 0.530 μM for various analogs .
-
Anti-Cancer Activity :
- In studies involving human tumor xenografts in nude mice, derivatives of this compound demonstrated significant anti-tumor activity while maintaining good oral bioavailability and tolerability .
- The compound's ability to modulate biomarkers in the PI3K−PKB−mTOR signaling pathway further supports its potential in cancer therapy .
- In Vivo Efficacy :
Structure-Activity Relationships (SAR)
The effectiveness of this compound is closely linked to its chemical structure. Variations in substituents on the pyrrolo[2,3-d]pyrimidine core have been systematically explored to enhance potency and selectivity:
Compound | Target Kinase | IC (nM) | Selectivity |
---|---|---|---|
B16 | Btk | 21.70 ± 0.82 | Moderate |
CCT128930 | PKBβ | 28-fold vs PKA | High |
Various Analogues | PfCDPK4 | 210–530 μM | N/A |
Case Study 1: Inhibition of Btk
In vitro studies demonstrated that B16 not only inhibited Btk but also affected downstream signaling pathways critical for B cell activation and proliferation. The compound showed a favorable pharmacokinetic profile with a half-life of approximately 7 hours and a bioavailability rate of about 49% .
Case Study 2: Antimalarial Activity
Research focused on the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives highlighted their potential as antimalarial agents targeting PfCDPK4. The compounds were evaluated using molecular docking studies that indicated strong binding interactions within the active site of the kinase, leading to significant inhibitory activity against malaria parasites in vitro .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSFHACOKWGHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679198 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233518-21-2 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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